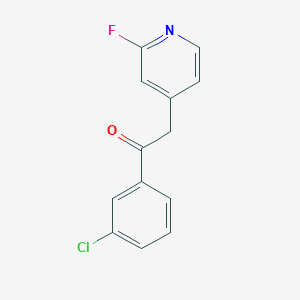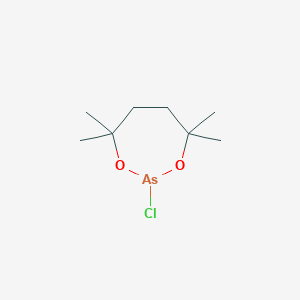
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is an organoarsenic compound characterized by its unique structure, which includes a dioxarsepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane typically involves the reaction of 4,4,7,7-tetramethyl-1,3,2-dioxarsepane with a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4,4,7,7-tetramethyl-1,3,2-dioxarsepane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically followed by purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction Reactions: The compound can be reduced to form arsenic(III) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted dioxarsepanes depending on the nucleophile used.
Oxidation Reactions: Products include arsenic(V) compounds such as arsenates.
Reduction Reactions: Products include arsenic(III) compounds such as arsines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane involves its interaction with nucleophiles and oxidizing or reducing agents. The molecular targets include various functional groups in organic molecules, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphosphorinane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is unique due to the presence of an arsenic atom in its structure, which imparts distinct chemical reactivity compared to its phosphorus analogs. This uniqueness makes it valuable in specific synthetic applications where arsenic chemistry is advantageous.
Eigenschaften
CAS-Nummer |
482315-47-9 |
|---|---|
Molekularformel |
C8H16AsClO2 |
Molekulargewicht |
254.58 g/mol |
IUPAC-Name |
2-chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane |
InChI |
InChI=1S/C8H16AsClO2/c1-7(2)5-6-8(3,4)12-9(10)11-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
PPASDGSGJRBHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(O[As](O1)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


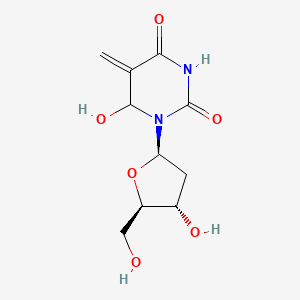
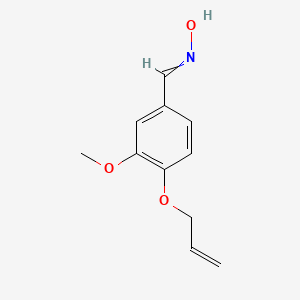
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
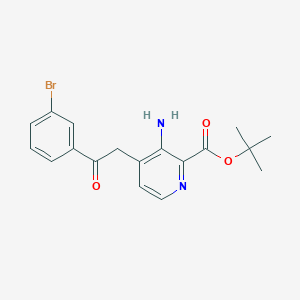
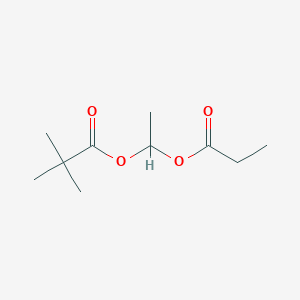
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
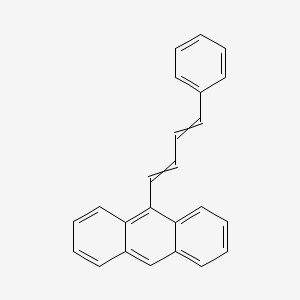
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
